29-Hydroxy-3,11-dimethylnonacos-11-EN-2-one
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Overview
Description
29-Hydroxy-3,11-dimethylnonacos-11-EN-2-one is a chemical compound known for its role as a component of the sex pheromone of the German cockroach
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 29-Hydroxy-3,11-dimethylnonacos-11-EN-2-one involves multiple steps. One documented method includes the alkylation of the anion obtained from 2-methylacetoacetate using a bromo compound, followed by catalytic hydrogenation . The reaction conditions typically involve the use of sodium hydride as a base and a suitable solvent for the alkylation step.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis route mentioned above can be scaled up for larger production. The key steps would involve ensuring the purity of reagents and optimizing reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
29-Hydroxy-3,11-dimethylnonacos-11-EN-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated compounds or other derivatives.
Scientific Research Applications
29-Hydroxy-3,11-dimethylnonacos-11-EN-2-one has several applications in scientific research:
Chemistry: Used as a model compound for studying pheromone synthesis and chemical communication in insects.
Biology: Investigated for its role in insect behavior and mating.
Industry: Used in the formulation of pheromone traps for pest management.
Mechanism of Action
The mechanism of action of 29-Hydroxy-3,11-dimethylnonacos-11-EN-2-one involves its interaction with specific receptors in the German cockroach. The compound binds to these receptors, triggering a behavioral response in male cockroaches, such as wing-raising and mating behavior. The molecular targets include olfactory receptors that are highly sensitive to this pheromone component.
Comparison with Similar Compounds
Similar Compounds
3,11-Dimethyl-2-nonacosanone: Another component of the German cockroach pheromone.
29-Hydroxy-3,11-dimethyl-2-nonacosanone: A structurally similar compound with slight variations in functional groups.
Uniqueness
29-Hydroxy-3,11-dimethylnonacos-11-EN-2-one is unique due to its specific double bond and hydroxyl group positioning, which contribute to its high biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for studying insect pheromones and developing targeted pest control strategies.
Properties
CAS No. |
61285-22-1 |
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Molecular Formula |
C31H60O2 |
Molecular Weight |
464.8 g/mol |
IUPAC Name |
29-hydroxy-3,11-dimethylnonacos-11-en-2-one |
InChI |
InChI=1S/C31H60O2/c1-29(26-22-18-16-19-23-27-30(2)31(3)33)25-21-17-14-12-10-8-6-4-5-7-9-11-13-15-20-24-28-32/h25,30,32H,4-24,26-28H2,1-3H3 |
InChI Key |
BMBSSCVYMCYWTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCC(=CCCCCCCCCCCCCCCCCCO)C)C(=O)C |
Origin of Product |
United States |
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